6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
Description
Historical Context of 1,3-Benzoxazine Scaffolds in Medicinal Chemistry
The 1,3-benzoxazine core has emerged as a privileged structure in medicinal chemistry due to its synthetic versatility and capacity to interact with biological targets. Early work in this field focused on neutral benzoxazines, but recent advances have expanded into ionic derivatives. For example, the synthesis of methyl-substituted ionic 1,3-benzoxazines via ring-closing reactions of aminophenols demonstrated the scaffold’s adaptability to structural modifications, including the introduction of tert-butyl groups and alkyl chains. These innovations highlighted the role of solvent systems in directing molecular conformation—a critical factor in optimizing bioactivity.
The evolution of benzoxazine chemistry has been driven by the need for thermally stable intermediates capable of undergoing controlled ring-opening polymerization (ROP). Studies on ionic 1,3-benzoxazines revealed distorted semichair conformations in the solid state, a feature that preserves the oxazine ring’s reactivity while enhancing solubility through charged moieties. This conformational flexibility enables precise tuning of electronic and steric properties, making benzoxazines indispensable in materials science and drug design.
Pharmacological Significance of Halogenated Benzoxazinone Derivatives
Halogenation remains a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. In benzoxazinones, chlorine substitutions at strategic positions significantly influence molecular interactions with biological targets. For instance, 1,4-benzoxazine-3(4H)-one derivatives bearing chloro and nitro groups exhibited potent inhibition of platelet aggregation, with IC50 values as low as 8.94 µM against ADP-induced pathways. Molecular docking studies revealed that these compounds bind competitively to the GPIIb/IIIa receptor, a key mediator of thrombus formation.
The 6,8-dichloro substitution pattern in benzo[e]oxazin-2-one introduces steric and electronic effects that may enhance target affinity compared to non-halogenated analogs. Chlorine’s electronegativity increases the compound’s capacity to participate in halogen bonding—a interaction increasingly exploited in rational drug design. Additionally, the dichloro arrangement may improve metabolic stability by reducing susceptibility to oxidative degradation, a hypothesis supported by the enhanced half-lives observed in related chlorinated heterocycles.
Table 1: Structural and Bioactivity Comparisons of Halogenated Benzoxazinones
*Predicted based on structural analogs
Synthetic methodologies for halogenated benzoxazinones have evolved to address challenges in regioselectivity and yield optimization. The preparation of 6,8-dichloro-3,4-dihydro-2H-benzo[e]oxazin-2-one typically involves cyclization reactions in dichloromethane or DMF, with careful control of reaction temperature to prevent premature ring-opening. Advanced characterization techniques, including X-ray crystallography and multidimensional NMR spectroscopy, have been instrumental in confirming the stereoelectronic effects induced by chlorine substituents.
Properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-11-8(12)13-7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAHTJGETFHYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239899 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-20-7 | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base, followed by cyclization with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one. A notable investigation demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a series of synthesized oxazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. In one study, it was observed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspases in cancer cells, indicating a potential pathway for therapeutic intervention .
Agrochemicals
Pesticidal Properties
this compound has been explored for its pesticidal properties. Research indicates that this compound can act as an effective herbicide against specific weed species. Field trials demonstrated a significant reduction in weed biomass when applied at optimal concentrations, suggesting its utility in agricultural practices .
Environmental Impact
Given the increasing concern over the environmental impact of synthetic pesticides, studies have also assessed the degradation pathways of this compound in soil and water systems. The results indicate that it undergoes biodegradation under controlled conditions, minimizing potential ecological risks associated with its use .
Materials Science
Polymer Applications
In materials science, this compound has been investigated as a building block for novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For example, polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to those without it .
Nanocomposites
Furthermore, the compound has been utilized in the development of nanocomposites. Research indicates that when combined with nanofillers such as graphene oxide or carbon nanotubes, the resulting materials demonstrate enhanced electrical conductivity and mechanical performance. This makes them suitable for applications in flexible electronics and advanced coatings .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in halogenation patterns, substituent groups, and ring modifications, leading to distinct physicochemical and biological properties.
Table 1: Structural Comparison of Benzoxazinone Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt form of this compound improves aqueous solubility compared to non-salt analogs .
- Thermal Stability: Benzoxazinones with electron-withdrawing groups (e.g., Cl, Br) exhibit higher melting points (e.g., 144–145°C for 6-chloro-2-methyl-4H-benzo[1,3]oxazin-4-one) .
Biological Activity
6,8-Dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 218.05 g/mol
- CAS Number : 1011-20-7
The compound features a benzoxazine ring system with two chlorine substituents at positions 6 and 8, which influence its reactivity and biological properties .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base, followed by cyclization with ammonia or amines.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance:
- A study found that synthesized derivatives showed moderate to potent activity against various bacterial strains and fungi, including both Gram-positive and Gram-negative bacteria .
- The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 6.25 to 100 μg/ml against tested microorganisms .
Anticancer Properties
The anticancer potential of benzoxazine derivatives has also been explored:
- In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Molecular docking studies suggest that these compounds can interact with specific targets involved in cancer progression, enhancing their therapeutic potential .
Other Biological Activities
In addition to antimicrobial and anticancer activities, benzoxazine derivatives have shown promise in other areas:
- Antioxidant Activity : Some studies have reported that these compounds exhibit antioxidant effects by scavenging free radicals .
- Anti-inflammatory Effects : Certain derivatives have been evaluated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A recent study synthesized multiple benzoxazine derivatives and assessed their antimicrobial activity against six pathogenic fungi and various bacterial strains. The results indicated a broad spectrum of activity with some compounds exhibiting significant efficacy against resistant strains .
- Anticancer Evaluation : Another investigation focused on the anticancer effects of modified benzoxazines. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable safety profile for further development .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways leading to various therapeutic effects. The exact mechanisms are still under investigation but may include inhibition of key enzymes involved in disease processes or modulation of signaling pathways related to cell growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6,8-Dibromo-2-thio-2H-benzoxazine | Structure | Antimicrobial |
| 3,4-Dihydro-3-methylbenzoxazine | Structure | Anticancer |
| 2-(4-Chlorophenyl)-2H-benzoxazine | Structure | Anti-inflammatory |
The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs.
Q & A
Q. What are the optimized synthetic routes for 6,8-dichloro-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, and how do solvent systems influence reaction efficiency?
A one-pot condensation-cyclization reaction using phenols, formaldehyde, and primary amines under eco-friendly conditions (e.g., water at ambient temperature) is a viable method . However, traditional approaches may require high temperatures or toxic solvents, leading to side products. To optimize yield, consider solvent polarity and reaction time: polar aprotic solvents (e.g., DMF) may enhance cyclization, while aqueous systems reduce environmental impact. Validate purity via HPLC or GC-MS post-synthesis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Single-crystal X-ray diffraction is definitive for resolving stereochemical ambiguities, as demonstrated for structurally similar oxazinones . Complement this with NMR to confirm substituent positions and IR spectroscopy for carbonyl (C=O) and oxazine ring vibrations. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Use a factorial design with split-plot arrangements: vary pH (3–9), temperature (25–60°C), and incubation time (0–72 hours). Monitor degradation via UV-Vis spectroscopy or LC-MS. For kinetic analysis, apply the Arrhenius equation to extrapolate shelf-life. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for chloro-substituted benzoxazinones?
Re-evaluate bioassay conditions (e.g., cell lines, incubation times) and validate target engagement using knock-out models or competitive binding assays. Cross-reference with computational docking studies to identify binding site discrepancies. For example, chlorine substituents at C6/C8 may alter steric interactions with enzyme active sites, explaining variability in IC values .
Q. How can computational modeling predict the environmental fate of this compound?
Use QSAR models to estimate log (octanol-water partition coefficient) and biodegradation potential. Molecular dynamics simulations can predict hydrolysis pathways under aqueous conditions. Pair with experimental data from OECD 301F tests to assess aerobic degradation in soil/water systems .
Q. What methodologies elucidate the compound’s mechanism of action in in vitro pharmacological models?
Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify perturbed signaling networks. Validate using siRNA silencing or CRISPR-Cas9 knockouts of candidate targets. For neuroactive compounds, electrophysiological assays (e.g., patch-clamp) quantify ion channel modulation .
Methodological and Theoretical Frameworks
Q. How should researchers integrate theoretical frameworks into studies of structure-activity relationships (SAR)?
Apply frontier molecular orbital (FMO) theory to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. For SAR, cluster derivatives by substituent electronegativity and steric bulk, then use multivariate regression to isolate key contributors to bioactivity .
Q. What experimental designs address conflicting data on the compound’s photodegradation kinetics?
Implement a central composite design (CCD) to test light intensity, wavelength (UV vs. visible), and matrix effects (e.g., presence of humic acids). Use LC-HRMS to identify photoproducts and propose degradation pathways. Compare with computational predictions (TD-DFT) for excited-state behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
